2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane
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Overview
Description
2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane is an organic compound with the molecular formula C12H16O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane typically involves the reaction of 4-methoxy-2,6-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
Types of Reactions:
Oxidation: The epoxide ring in this compound can undergo oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the compound can result in the opening of the epoxide ring, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under mild conditions.
Major Products Formed:
Oxidation: Diols
Reduction: Alcohols
Substitution: Corresponding substituted alcohols or ethers
Scientific Research Applications
2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane involves the interaction of its epoxide ring with nucleophiles. The ring-opening reaction is a key step, where the compound forms covalent bonds with nucleophilic sites on target molecules. This interaction can modify the structure and function of biological molecules, making it useful in various applications.
Comparison with Similar Compounds
- 2-[(2,6-Dimethylphenoxy)methyl]oxirane
- 2-[(2,3-Epoxypropoxy)-m-xylene]
- 2,6-Dimethylphenyl glycidyl ether
Comparison: 2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane is unique due to the presence of the methoxy group at the para position of the phenyl ring. This structural feature imparts distinct chemical properties, such as increased reactivity and solubility, compared to its analogs. The methoxy group also influences the compound’s interaction with biological molecules, making it a valuable tool in research and industrial applications .
Properties
IUPAC Name |
2-[(4-methoxy-2,6-dimethylphenoxy)methyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8-4-10(13-3)5-9(2)12(8)15-7-11-6-14-11/h4-5,11H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKVYMDMQABSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2CO2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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